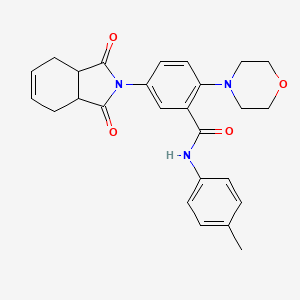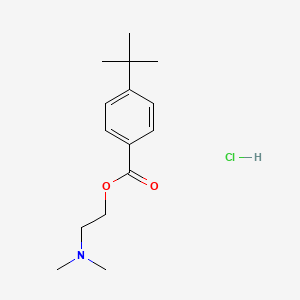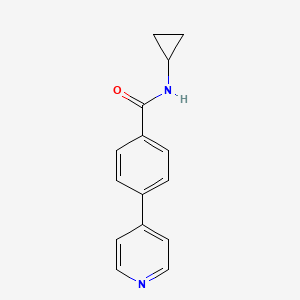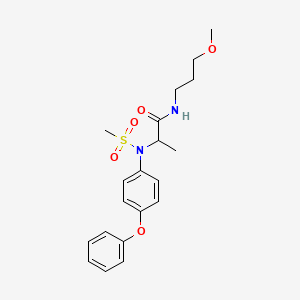
5-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide
Übersicht
Beschreibung
This compound is a part of a broader class of benzamide derivatives, which have been explored for their potential biological activities and unique chemical properties.
Synthesis Analysis
The synthesis of related benzamide compounds involves various chemical reactions, including condensation and cyclization processes. For example, the synthesis of 3-amino-4-morpholino-N-[2-(trifuoromethoxy)phenyl]-1H-indazole-1-carboxamide involves the condensation of isocyanato with morpholino-indazol-3-amine, prepared from difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate (Lu et al., 2017).
Molecular Structure Analysis
Benzamide derivatives often exhibit specific crystalline structures. For instance, the aforementioned compound crystallizes in the monoclinic system with distinct spatial arrangements (Lu et al., 2017).
Chemical Reactions and Properties
Benzamide compounds are known for their ability to inhibit the proliferation of cancer cell lines, indicating potent biological activity. This is exemplified by the compound's distinct effective inhibition on cancer cell lines (Lu et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis of Novel Compounds : Studies have explored the synthesis of novel heterocyclic compounds, demonstrating a wide interest in creating new chemical entities with potential therapeutic applications. For example, research has focused on synthesizing new benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products, showing anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).
Antimicrobial Activities : The creation of 1,2,4-triazole derivatives and their evaluation for antimicrobial properties illustrates ongoing research into compounds that could serve as the basis for new antimicrobials (Bektaş et al., 2010).
Cancer Research : The synthesis and characterization of compounds for inhibiting cancer cell proliferation indicate a significant interest in developing new anticancer agents. This includes the exploration of compounds with specific structural features for their potential to inhibit the growth of cancer cells (Lu et al., 2017).
Chemical Modification and Characterization
Chemical Modification : Research into the chemical modification of existing compounds to explore their biological activities or improve their properties is a key area of study. This includes the synthesis of derivatives with different substituents to assess changes in biological activity or physical-chemical properties (Collins et al., 2000).
Characterization and Application : The detailed characterization of novel compounds and the exploration of their applications, such as in materials science or as inhibitors of specific biological targets, demonstrate the broad range of scientific interests surrounding new chemical entities (Imai et al., 1984).
Eigenschaften
IUPAC Name |
5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-17-6-8-18(9-7-17)27-24(30)22-16-19(10-11-23(22)28-12-14-33-15-13-28)29-25(31)20-4-2-3-5-21(20)26(29)32/h2-3,6-11,16,20-21H,4-5,12-15H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLMNQYOCCULEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)N3C(=O)C4CC=CCC4C3=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-(4-methylphenyl)-2-morpholin-4-ylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(1-phenylethyl)thio]methyl}-1H-benzimidazole](/img/structure/B4019978.png)

![N-(2-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B4019992.png)
![1-(2-fluoro-4-nitrophenyl)-4-[(4-fluorophenoxy)acetyl]piperazine](/img/structure/B4020013.png)


![N~1~-[3-(methylthio)phenyl]-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4020021.png)
![1,2-ethanediylbis[(1-piperidinylmethyl)formamide]](/img/structure/B4020027.png)

![5,5'-(phenylmethylene)bis[2-(methylthio)-4,6-pyrimidinediol]](/img/structure/B4020038.png)
![(1-{[1-(2-quinolinylcarbonyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B4020052.png)
![1-(3,4-dichlorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4020061.png)
![2-bromo-N-(5-{[2-(diethylamino)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B4020062.png)
![2-[3-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B4020076.png)